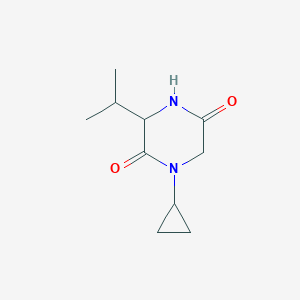![molecular formula C9H15N3 B1469301 {[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1340252-49-4](/img/structure/B1469301.png)
{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
This compound is an amine , which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also has a but-3-en-1-yl group, which is a four-carbon chain with a double bond between the second and third carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of any functional groups, and the conditions under which it’s studied. For example, amines are often basic and can participate in hydrogen bonding .Scientific Research Applications
Neurodegenerative Disease Research
This compound has been investigated for its potential role in the treatment and prevention of neurodegenerative diseases, particularly those characterized by the degeneration of the dopaminergic system. It has been associated with the study of Lewy body diseases (LBDs), which include Parkinson’s disease (PD), Diffuse Lewy body disease (DLBD), and Lewy body variant of Alzheimer’s disease (LBV). The compound’s efficacy in inhibiting certain kinases could be beneficial in reducing cognitive impairment and motor alterations associated with these diseases .
Pharmaceutical Compositions
The compound is a part of pharmaceutical compositions aimed at treating disorders that benefit from the inhibition of polo-like kinase. These compositions can be used to create medications that may help manage symptoms or alter the progression of diseases like Parkinson’s disease .
Chemical Synthesis of Pteridinones
In the synthesis of pteridinones, a class of compounds with various biological activities, this compound serves as a precursor or an intermediate. Pteridinones have been studied for their role as inhibitors of polo-like kinase, which is significant in cell cycle regulation and cancer research .
Organic Chemistry Research
Within the realm of organic chemistry, this compound is utilized in the development of new synthetic pathways and reactions. Its structure allows for modifications that can lead to the creation of novel organic molecules with potential applications in medicinal chemistry .
Cancer Therapeutics
Research into cancer therapeutics has explored the use of this compound as a part of inhibitors targeting specific enzymes involved in cell proliferation. By modulating these enzymes, it may contribute to the development of new cancer treatments .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies, where it can be used to predict the orientation of a molecule when bound to a protein target. This is crucial in the design of drugs with high specificity and efficacy .
Biological Assays
It is also used in biological assays to test the bioactivity of new compounds. Its interactions with various enzymes and receptors can provide insights into the pharmacological properties of these new entities .
Material Sciences
In material sciences, the compound can be incorporated into polymers or other materials to impart specific chemical properties, such as increased stability or reactivity, which are valuable in creating advanced materials for various applications .
Future Directions
properties
IUPAC Name |
1-(1-but-3-enylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h3,7-8,10H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGMQDFEWWJTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



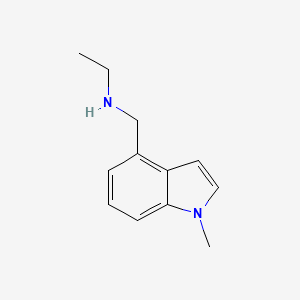
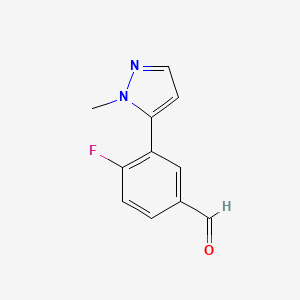
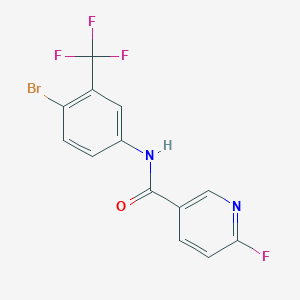
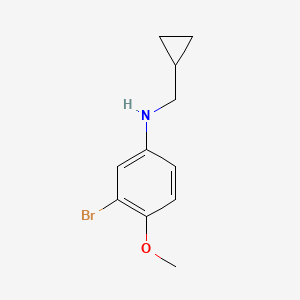
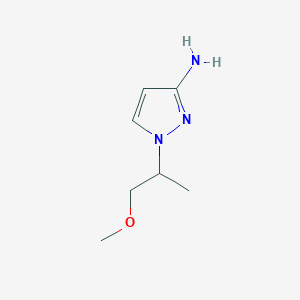
![(Prop-2-yn-1-yl)[1-(pyrazin-2-yl)ethyl]amine](/img/structure/B1469230.png)


![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)
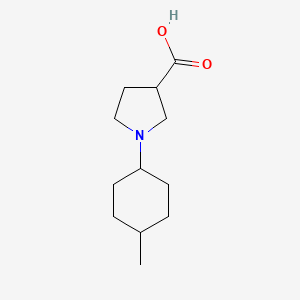

![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)
